molecular formula C11H11IN2O2 B11775774 Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Cat. No.: B11775774
M. Wt: 330.12 g/mol
InChI Key: ZMXZOPLUJGENPV-UHFFFAOYSA-N
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Description

Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of an iodine atom and a methyl ester group further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving pyrrole and pyridine derivativesThe final step involves esterification to introduce the methyl ester group, often using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is unique due to the presence of the iodine atom and the methyl ester group, which enhance its chemical reactivity and potential for diverse applications. The iodine atom allows for easy functionalization through substitution reactions, while the methyl ester group provides a handle for further chemical modifications .

Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

InChI

InChI=1S/C11H11IN2O2/c1-16-9(15)5-4-7-8-3-2-6-13-11(8)14-10(7)12/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

ZMXZOPLUJGENPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(NC2=C1C=CC=N2)I

Origin of Product

United States

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